9,10-Anthracenedione, 1-chloro-2-(methylamino)-
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Overview
Description
1-chloro-2-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as dyes, pharmaceuticals, and organic electronics. This compound features a 9,10-dioxoanthracene core, which is a common structure in many anthraquinone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the methylamino group is introduced using methylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can replace the chlorine atom under suitable conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other quinone derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-chloro-2-(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes and pigments, as well as in organic electronics for its photophysical properties
Mechanism of Action
The mechanism by which 1-chloro-2-(methylamino)anthracene-9,10-dione exerts its effects involves interactions with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to effects such as apoptosis in cancer cells. The molecular targets and pathways involved include topoisomerases, kinases, and other essential proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-chloroanthraquinone
- 2-methylaminoanthraquinone
- 9,10-dichloroanthracene
Uniqueness
1-chloro-2-(methylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methylamino group on the anthraquinone core makes it a versatile compound for various applications .
Properties
CAS No. |
59222-13-8 |
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Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
1-chloro-2-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-11-7-6-10-12(13(11)16)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,1H3 |
InChI Key |
WEVFFIZMKQMIFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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